![molecular formula C13H13Cl2NS B2561400 2-[(3-Chlorobenzyl)thio]aniline hydrochloride CAS No. 1049756-96-8](/img/structure/B2561400.png)
2-[(3-Chlorobenzyl)thio]aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Chlorobenzyl)thio]aniline hydrochloride” is a chemical compound with the molecular formula C13H13Cl2NS . It has an average mass of 286.220 Da and a monoisotopic mass of 285.014587 Da .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C13H12ClNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H" . This code provides a detailed description of the compound’s molecular structure.Applications De Recherche Scientifique
Potential Biological Activity
- Research on new substituted anilides of the heterocyclic series, including compounds related to “2-[(3-Chlorobenzyl)thio]aniline hydrochloride,” has shown that these compounds could be biologically interesting. This is particularly true for amidino-substituted anilides prepared in the form of water-soluble hydrochlorides or hydroiodides, which might be due to their molecular and crystal structures facilitating various intermolecular hydrogen bonds formation, potentially responsible for biological activity (I. Jarak, G. Pavlović, G. Karminski-Zamola, 2007).
Corrosion Inhibition
- A compound closely related to “this compound” demonstrated efficient corrosion inhibition on mild steel in acidic environments. The study showed that such compounds adsorb significantly to the metal surface, suggesting their potential as effective corrosion inhibitors (Murat Farsak, Hülya Keleş, M. Keleş, 2015).
Synthetic Methodologies and Chemical Transformations
- The synthesis of polyurethane cationomers incorporating anil groups, including structures similar to “this compound,” has been explored. These compounds were synthesized to obtain polymeric films with fluorescent properties, highlighting the versatility of such anilines in polymer chemistry and materials science (E. Buruianǎ, M. Olaru, M. Strat, G. Strat, B. Simionescu, 2005).
- In another study, the synthesis of [13C7]3,5‐dichlorobenzylamine hydrochloride from [13C6]aniline showcases the application of anilines in producing labeled compounds for LC-MS assays, indicating their importance in analytical chemistry and pharmaceutical research (S. Harwood, 2004).
Adsorption and Environmental Applications
- Anilines, including chloroaniline derivatives, have been employed as adsorbents for the removal of aromatic organic compounds from water. This indicates their potential use in environmental cleanup and water treatment processes, where their adsorption capacities can be leveraged to remove pollutants (Han Yan, Hu Wu, Kun Li, Yawen Wang, X. Tao, Hu Yang, Aimin Li, R. Cheng, 2015).
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKMHEBPVSPBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

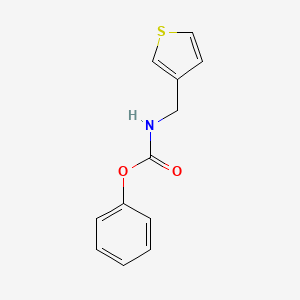
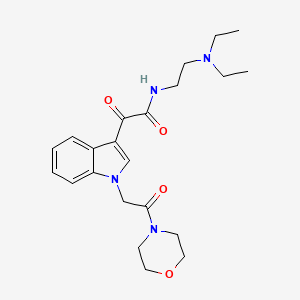

![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2561328.png)
![2-Cyclopropyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2561329.png)
![3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2561331.png)
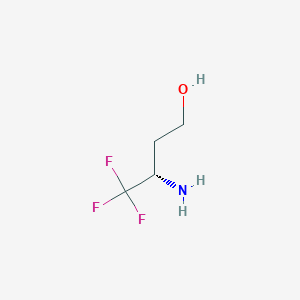
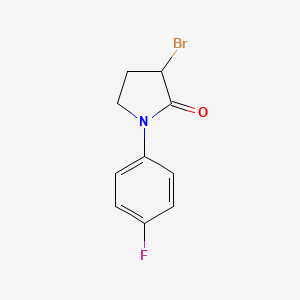

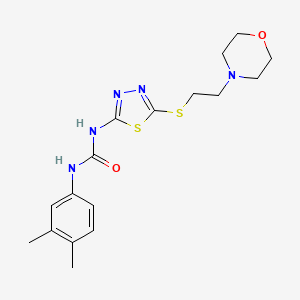
![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2561339.png)
